2-Ethoxycyclopentan-1-amine

Catalog No.
S12567509
CAS No.
M.F
C7H15NO
M. Wt
129.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxycyclopentan-1-amine

Product Name

2-Ethoxycyclopentan-1-amine

IUPAC Name

2-ethoxycyclopentan-1-amine

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C7H15NO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3

InChI Key

ZCWPDNKNXPVPDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC1N

2-Ethoxycyclopentan-1-amine is a cyclic amine characterized by its unique structure, which consists of a cyclopentane ring substituted with an ethoxy group and an amine functional group. Its molecular formula is C${9}$H${17}$N, and it features a five-membered carbon ring with an ethoxy substituent (C${2}$H${5}$O) attached to one of the carbons, while the amine group (NH$_{2}$) is located at the first carbon of the ring. This compound belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry.

Typical of amines. These include:

  • Alkylation: The compound can react with alkyl halides to form more substituted amines through nucleophilic substitution mechanisms. This reaction is often facilitated by the presence of a base to neutralize the acid produced during the reaction .
  • Acylation: It can react with acid chlorides or anhydrides to form amides. The reaction typically requires a base to absorb the hydrochloric acid generated .
  • Oxidation: As with many amines, 2-ethoxycyclopentan-1-amine can be oxidized to form corresponding imines or nitriles depending on the reagents used .

The synthesis of 2-ethoxycyclopentan-1-amine can be achieved through several methods:

  • N-Alkylation of Cyclopentanone: Cyclopentanone can be reacted with ethyl bromide in the presence of a base to form 2-ethoxycyclopentanone, which can then be reduced to the corresponding amine.
  • Amination of Ethoxy-substituted Cyclopentanes: Direct amination methods using ammonia or primary amines can yield 2-ethoxycyclopentan-1-amine from suitable precursors .
  • Reduction of Imines: The reduction of imines formed from cyclopentanones and ethylamines can also lead to the formation of this compound.

2-Ethoxycyclopentan-1-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing pharmaceuticals targeting neurological disorders or infections.
  • Synthetic Chemistry: It may act as an intermediate in synthesizing more complex organic molecules or as a building block in organic synthesis .

Studies on similar compounds suggest that 2-ethoxycyclopentan-1-amine may interact with various biological targets:

  • Receptor Binding: Investigations into related cyclic amines indicate potential interactions with serotonin and dopamine receptors, which could elucidate mechanisms behind any observed pharmacological effects.
  • Enzyme Inhibition: Some analogs have been evaluated for their ability to inhibit specific enzymes, suggesting that 2-ethoxycyclopentan-1-amine might also possess such properties, warranting further research .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-ethoxycyclopentan-1-amine. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Methylcyclopentan-1-amineC${6}$H${13}$NSimple cyclic structure; less steric hindrance
3-EthylcyclobutanamineC${7}$H${13}$NCyclic structure; potential for different reactivity patterns
2-IsopropylcyclohexanamineC${9}$H${17}$NLarger ring; branched substituents

Uniqueness

The unique combination of an ethoxy group and a cyclopentane ring distinguishes 2-ethoxycyclopentan-1-amine from other cyclic amines. This structural feature may influence its solubility and biological activity compared to its analogs.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

129.115364102 g/mol

Monoisotopic Mass

129.115364102 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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